molecular formula C7H4FN B033359 4-Fluorobenzonitrile CAS No. 1194-02-1

4-Fluorobenzonitrile

Cat. No.: B033359
CAS No.: 1194-02-1
M. Wt: 121.11 g/mol
InChI Key: AEKVBBNGWBBYLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzonitrile is an organic compound with the molecular formula C₇H₄FN. It is a derivative of benzonitrile, where a fluorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Safety and Hazards

4-Fluorobenzonitrile is considered hazardous. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

4-Fluorobenzonitrile is used as a starting material for pesticides, pharmaceutical active ingredients, liquid crystals, and pigments . It is also used in the synthesis of flurenones, pharmaceutical prerequisites, as well as opioid receptor antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzonitrile can be synthesized through several methods. One common method involves the halogen exchange reaction, where 4-chlorobenzonitrile reacts with an alkali metal fluoride in the presence of a phase transfer catalyst. This reaction typically requires high temperatures and aprotic dipolar solvents .

Another method involves the oxidation of 4-fluorobenzyl alcohol. This process uses oxidizing agents such as t-butyl hypochlorite or iodine in the presence of a base like aqueous ammonia .

Industrial Production Methods

In industrial settings, this compound is often produced using the halogen exchange method due to its efficiency and scalability. The reaction is catalyzed by quaternary ammonium compounds, which enhance the reaction rate and yield .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzonitrile
  • 4-Bromobenzonitrile
  • 4-Methylbenzonitrile
  • 4-Nitrobenzonitrile
  • 4-Methoxybenzonitrile

Uniqueness

4-Fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity in nucleophilic substitution reactions and stability in various chemical environments . This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKVBBNGWBBYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061600
Record name 4-Fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194-02-1
Record name 4-Fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluorobenzonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88330
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 4-fluoro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Fluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-FLUOROBENZONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VJG35CQV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

200 g of 4-chlorobenzonitrile, 101.4 g of potassium fluoride, 25 g of dimethyl sulfoxide, and 5.60 g of (N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride were placed in a 1 liter 4-neck flask equipped with anchor stirrer, thermometer, and reflux condenser with bubble counter. The mixture was then heated with stirring to 180° C. and this temperature was maintained for 16 hours. The mixture was then cooled to room temperature, water was added to the reaction mixture in a volumetric ratio of 1:1, and the mixture was extracted with diethyl ether. After washing, concentration, and drying the separated organic phase, 4-fluorobenzo-nitrile was isolated in a yield of 75%.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
101.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
(N,N-dimethylimidazolidino)tetramethyl-guanidinium chloride
Quantity
5.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Most preferably, the base is sodium bis(trimethylsilyl)amide, which may be prepared from hexamethyldisilazane and sodium amide, or purchased as a 40 percent solution in tetrahydrofuran. To avoid reaction between the 4-fluorobenzonitrile V and the sodium bis(trimethylsilyl)amide, the base is preferably added gradually to the mixture of synthons (all known procedures first generate the anion of intermediate III prior to bringing it into contact with 4-fluorobenzonitrile V). Approximately equimolar amounts of the intermediate III and 4-fluorobenzonitrile V in dimethylacetamide, dimethylformamide, or tetrahydrofuran provide a yield of about 85 percent by weight of pure letrozole after isolation and purification. As no stoichiometric excess of 4-fluorobenzonitrile V is required, any side-reactions with the base are believed to be negligible.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-fluoro benzaldehyde (8 g, 64 mmol) in acetonitrile (100 mL) was added NH2OH.HCl (5.78 g, 83 mmol) and NaI (4.8 g, 32 mmol) with stirring. The mixture was then stirred for 7 hours at refluxing temperature, cooled at the temperature in the range of 20-40° C., poured into water (200 mL) and extracted with EtOAc (2×250 mL). The organic layers were collected, combined, washed with brine solution, dried over anhydrous Na2SO4 and concentrated under vacuum to give the 4-fluoro-benzonitrile (6.0 g, 76% yield).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

5-FLUORO-2-(TRIFLUOROMETHYL)BENZONITRILE (compound 8h; Oakwood), K2CO3 (4 eq.) and DMF (5 mL) was shaken at 110° C. for 16 h. After cooling to room temperature, the mixture was diluted with water (20 mL), extracted with CHCl3 (3×20 mL), and concentrated. The residue was dissolved in THF/MeOH (10 mL/4 mL), and treated with HCl (1N, 3 mL) at room temperature for 12 h. The solvent was evaporated and the residue was diluted with CHCl3 (20 mL), neutralized with NH4OH (28% aqueous) and purified by column chromatography (CH3Cl/MeOH 10/1) to give:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzonitrile
Reactant of Route 2
4-Fluorobenzonitrile
Reactant of Route 3
4-Fluorobenzonitrile
Reactant of Route 4
4-Fluorobenzonitrile
Reactant of Route 5
4-Fluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Fluorobenzonitrile
Customer
Q & A

Q1: What is the molecular formula and weight of 4-fluorobenzonitrile?

A1: The molecular formula of this compound is C7H4FN, and its molecular weight is 121.11 g/mol. [, , ] , ,

Q2: Are there any characteristic spectroscopic features of this compound?

A2: Yes, studies employing UV-vis, IR, 1H NMR, 13C NMR, and mass spectrometry have been used to characterize this compound and its derivatives. [, , , ] , , , For example, this compound shows sharp gas-phase spectra in contrast to aniline and 4-aminobenzonitrile. []

Q3: Is this compound soluble in common organic solvents?

A3: this compound is soluble in many organic solvents, including N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (THF). [, ] ,

Q4: Does this compound exhibit any catalytic properties?

A4: While not a catalyst itself, this compound serves as a versatile building block in organic synthesis, enabling the preparation of various compounds, including polymers, pharmaceuticals, and other organic molecules. [, , , , , , , , , , , , ] For example, it is used in the synthesis of the drug Afatinib. []

Q5: Have computational methods been applied to study this compound?

A5: Yes, computational studies using methods like G3MP2B3, MP2/cc-pVTZ, QTAIM, NICS, and NBO have been employed to understand the energetic, structural, and electronic properties of this compound. [, ] These studies provide insights into its reactivity, basicity, and other physicochemical characteristics. [, ] ,

Q6: How do structural modifications of this compound affect its properties?

A6: Introducing substituents to the benzene ring of this compound can significantly alter its electronic properties, reactivity, and potential biological activity. For instance, studies have investigated the impact of halogen substitution, with compounds like 3,4-difluorobenzonitrile displaying distinct reactivities. [, ] , The position of the fluorine atom also plays a role, as evidenced by the different behaviors of 2-fluorobenzonitrile and this compound upon reduction. []

Q7: Are there specific formulation strategies for this compound and its derivatives?

A7: While specific formulation strategies depend on the intended application and the properties of the target molecule, researchers have incorporated this compound derivatives into various materials, including polymers and metal-organic frameworks (MOFs). [, , , , , ] These formulations can influence solubility, stability, and other relevant properties. For instance, hyperbranched polybenzoxazoles incorporating this compound moieties have been synthesized and show good solubility in certain organic solvents. []

Q8: Are there specific SHE regulations related to this compound?

A8: As this compound is primarily a chemical intermediate and building block, specific SHE regulations would depend on its use and the final product. It is always crucial to consult relevant safety data sheets and regulatory guidelines when handling any chemical substance.

Q9: What are some notable applications of this compound derivatives?

A9: this compound serves as a crucial starting material for synthesizing various compounds with applications in pharmaceuticals, materials science, and organic chemistry. [, , , , , , , , , , , , ]

  • Pharmaceuticals: It is a key building block in the synthesis of several pharmaceuticals, including Afatinib, a tyrosine kinase inhibitor used for the treatment of certain types of non-small cell lung cancer, and dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes. [, , , , , ]
  • Materials Science: Derivatives of this compound have been incorporated into polymers like poly(amine-amide)s and polybenzoxazoles, contributing to their desirable properties such as thermal stability, solubility, and luminescence. [, , , , , , , , ]
  • Organic Chemistry: The compound serves as a versatile building block for synthesizing various organic molecules, including diaryl ethers, diaryl thioethers, diarylamines, and other fluorinated aromatic compounds. [, , ]

Q10: Are there any alternatives to using this compound in its various applications?

A10: The choice of alternatives depends on the specific application and desired properties. For example, in pharmaceutical development, alternative scaffolds and chemical modifications are often explored to optimize potency, selectivity, and pharmacokinetic properties. In materials science, different monomers or building blocks can be employed to tune the properties of polymers. Ultimately, the selection of alternatives involves a careful balance of factors such as cost, performance, and environmental impact. []

Q11: What resources are available for researchers working with this compound?

A11: A range of resources support researchers working with this compound:

  • Databases: Databases like the Cambridge Structural Database (CSD) provide valuable structural information on this compound-containing compounds. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.